molecular formula C13H10N2OS2 B11435055 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B11435055
M. Wt: 274.4 g/mol
InChI Key: DWQXUUGOJWAUFX-UHFFFAOYSA-N
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Description

3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the reactants in a suitable solvent such as xylene or toluene, sometimes with the addition of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3-METHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:

Properties

Molecular Formula

C13H10N2OS2

Molecular Weight

274.4 g/mol

IUPAC Name

3-methyl-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H10N2OS2/c1-15-12(16)11-9(14-13(15)17)7-10(18-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,17)

InChI Key

DWQXUUGOJWAUFX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)NC1=S

Origin of Product

United States

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